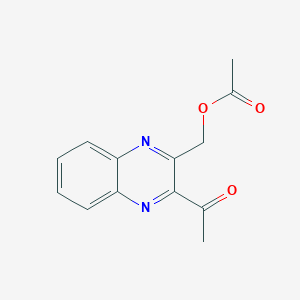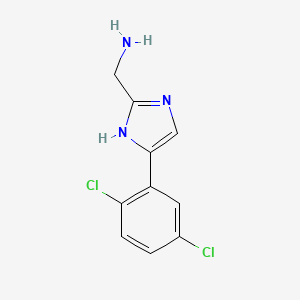
(5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2,5-Dichlorphenyl)-1H-imidazol-2-yl)methanamin: ist eine chemische Verbindung, die zur Klasse der Imidazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Dichlorphenylgruppe aus, die an einen Imidazolring gebunden ist, der wiederum mit einer Methanamingruppe verbunden ist. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant, darunter Chemie, Biologie und Medizin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (5-(2,5-Dichlorphenyl)-1H-imidazol-2-yl)methanamin erfolgt in der Regel durch Reaktion von 2,5-Dichlorphenylamin mit Glyoxal in Gegenwart von Ammoniumacetat zur Bildung des Imidazolrings. Das resultierende Zwischenprodukt wird dann einer reduktiven Aminierung mit Formaldehyd und Ammoniak unterzogen, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Natriumcyanoborhydrid.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege aufweisen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat, was zur Bildung der entsprechenden Imidazol-N-Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Imidazolderivate führt.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome am Phenylring durch andere Nukleophile wie Amine oder Thiole ersetzt werden können.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, Ethanol.
Substitution: Ammoniak, Thiole, Dimethylformamid (DMF).
Hauptprodukte:
Oxidation: Imidazol-N-Oxide.
Reduktion: Reduzierte Imidazolderivate.
Substitution: Substituierte Phenyl-Imidazolderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird (5-(2,5-Dichlorphenyl)-1H-imidazol-2-yl)methanamin als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antimykotische Eigenschaften. Sie dient als Leitstruktur für die Entwicklung neuer Medikamente, die auf bestimmte Krankheitserreger abzielen.
Medizin: In der Medizin wird (5-(2,5-Dichlorphenyl)-1H-imidazol-2-yl)methanamin auf seine potenziellen therapeutischen Wirkungen untersucht. Es hat sich in präklinischen Studien als vielversprechend als entzündungshemmendes und krebshemmendes Mittel erwiesen.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Arzneimitteln eingesetzt. Ihre Derivate werden in der Formulierung verschiedener Industrieprodukte eingesetzt, darunter Beschichtungen und Klebstoffe.
Wirkmechanismus
Der Wirkmechanismus von (5-(2,5-Dichlorphenyl)-1H-imidazol-2-yl)methanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Zellen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder der Proliferation von Krebszellen beteiligt sind, wodurch seine therapeutischen Wirkungen erzielt werden.
Wirkmechanismus
The mechanism of action of (5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- (2,4-Dichlorphenyl)methanamin
- (3-Chlorphenyl)methanamin
- (2,5-Dichlorphenyl)imidazol
Vergleich:
- (2,4-Dichlorphenyl)methanamin: Ähnlich in der Struktur, jedoch ohne den Imidazolring, was zu unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten führen kann.
- (3-Chlorphenyl)methanamin: Enthält nur ein Chloratom am Phenylring, was seine chemischen Eigenschaften und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen kann.
- (2,5-Dichlorphenyl)imidazol: Ähnliche Imidazolstruktur, jedoch ohne die Methanamingruppe, was sich auf seine Löslichkeit und potenziellen Anwendungen auswirkt.
Die Einzigartigkeit von (5-(2,5-Dichlorphenyl)-1H-imidazol-2-yl)methanamin liegt in seiner kombinierten Strukturmerkmale, die zu seinen unterschiedlichen chemischen und biologischen Eigenschaften beitragen.
Eigenschaften
Molekularformel |
C10H9Cl2N3 |
|---|---|
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
[5-(2,5-dichlorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9Cl2N3/c11-6-1-2-8(12)7(3-6)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
InChI-Schlüssel |
ORRRXVWKVXBTRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=CN=C(N2)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




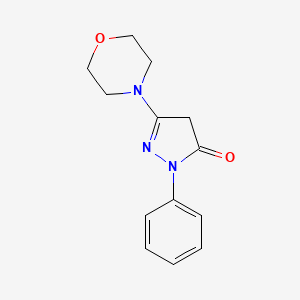
![7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11867111.png)

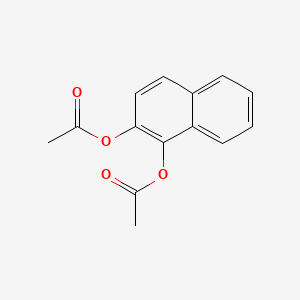
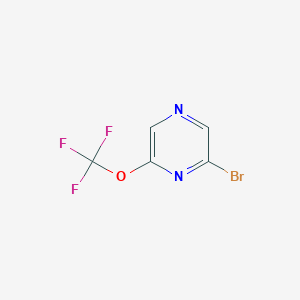

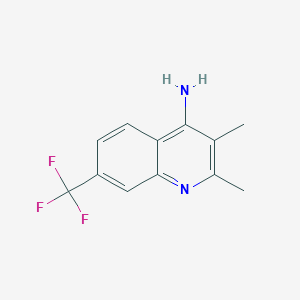
![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)
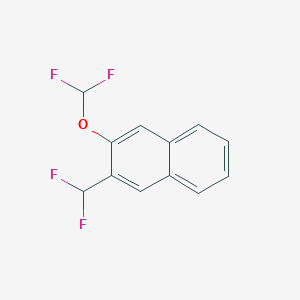
![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
